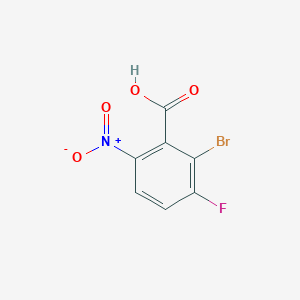

2-Bromo-3-fluoro-6-nitrobenzoic acid

Overview

Description

2-Bromo-3-fluoro-6-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 . It is a solid substance that should be stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol . This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene . Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry room at normal temperature .Scientific Research Applications

Fluorimetric Analysis

2-Bromo-3-fluoro-6-nitrobenzoic acid is related to compounds used in fluorimetric analysis. For example, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) has been used for the fluorimetric determination of secondary amino acids. This compound shows superior reactivity and fluorescence yield compared to its chloro and bromo analogs, demonstrating the importance of fluoro-nitrobenzoic acids in analytical chemistry (Imai & Watanabe, 1981).

Crystallography and Molecular Structure

Compounds structurally similar to this compound, like various substituted benzoic acid derivatives, have been the subject of crystallographic studies. These studies, incorporating X-ray powder diffraction and electronic structure calculations, help in understanding the intermolecular interactions and molecular geometry, which are crucial in materials science and drug design (Pramanik, Dey, & Mukherjee, 2019).

Synthesis of Heterocyclic Compounds

In the field of organic synthesis, especially in the creation of heterocyclic compounds, derivatives of this compound have been employed. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for synthesizing various nitrogenous heterocycles, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Solid-Phase Organic Synthesis

In solid-phase organic synthesis, related compounds, such as 4-fluoro-3-nitrobenzoic acid, have been utilized to create various bioactive molecules. This methodology is particularly important in the development of pharmaceuticals and the exploration of new chemical entities (Tumelty, Schwarz, & Needels, 1998).

Analytical Applications

Compounds similar to this compound find applications in high-performance liquid chromatography for the sensitive detection of biomolecules like amino acids. This highlights their role in advanced analytical techniques (Watanabe & Imai, 1981).

Safety and Hazards

The safety information for 2-Bromo-3-fluoro-6-nitrobenzoic acid indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is known that benzylic compounds typically interact with various biological targets, including enzymes and receptors, through processes such as free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 2-Bromo-3-fluoro-6-nitrobenzoic acid involves several chemical reactions. In one such reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form the brominated compound .

Biochemical Pathways

It is known that benzylic compounds can influence various biochemical pathways, including those involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s physical form as a solid and its storage temperature suggest that it may have specific requirements for optimal stability and bioavailability .

Result of Action

It is known that benzylic compounds can induce various changes at the molecular and cellular levels, including alterations in enzyme activity and receptor binding .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s reactivity may be influenced by the presence of other chemicals in its environment .

properties

IUPAC Name |

2-bromo-3-fluoro-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOTUUFDHGVXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

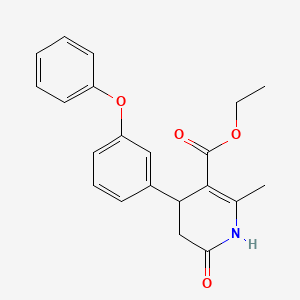

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2610518.png)

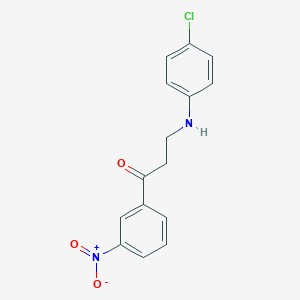

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2610519.png)

![2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2610520.png)

![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate](/img/structure/B2610523.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)

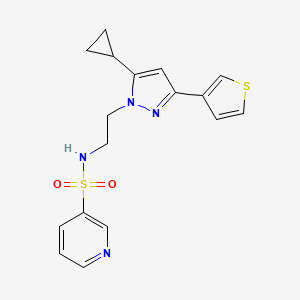

![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)